molecular formula C19H21N3O2S B2589752 propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate CAS No. 1207050-33-6

propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate

Cat. No.: B2589752
CAS No.: 1207050-33-6
M. Wt: 355.46
InChI Key: RJRNXJNSKAQTFN-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multiple stepsThe final step involves the esterification of the sulfanyl group with propan-2-yl acetate under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.

Scientific Research Applications

Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
  • Propan-2-yl 2-{[2-(2,6-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate

Uniqueness

Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

propan-2-yl 2-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-12(2)24-18(23)11-25-19-17-10-16(21-22(17)8-7-20-19)15-9-13(3)5-6-14(15)4/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRNXJNSKAQTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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